molecular formula C18H25NO4 B1438834 Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate CAS No. 1080028-74-5

Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate

Cat. No.: B1438834
CAS No.: 1080028-74-5
M. Wt: 319.4 g/mol
InChI Key: WQFHJESQGSVMDW-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties and reactivity profile. The compound possesses a six-membered piperidine ring as its central structural unit, which adopts a chair conformation similar to other saturated heterocyclic systems. This conformational preference provides optimal spatial arrangement for the attached functional groups while minimizing steric interactions between substituents.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complete structural features. The official International Union of Pure and Applied Chemistry name is tert-butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate, which systematically describes each component of the molecular structure. This nomenclature clearly indicates the presence of the tert-butyl ester functionality, the substitution pattern on the piperidine ring, and the specific connectivity of the formylbenzyloxy substituent.

The compound contains several distinct structural domains that define its molecular architecture. The piperidine ring serves as the central scaffold, with nitrogen atom protection achieved through tert-butoxycarbonyl group attachment at the 1-position. The 4-position of the piperidine ring features an ether linkage connecting to a benzyl group, which itself bears a formyl substituent at the para position of the aromatic ring. This specific substitution pattern creates multiple sites for potential chemical modification and contributes to the compound's versatility in synthetic applications.

Chemical Identifier Value
Molecular Formula C18H25NO4
Molecular Weight 319.401 g/mol
Chemical Abstracts Service Registry Number 1080028-74-5
Molecular Design Limited Number MFCD11841070
International Chemical Identifier Key WQFHJESQGSVMDW-UHFFFAOYSA-N
PubChem Compound Identifier 33589526
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C=O

Properties

IUPAC Name

tert-butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFHJESQGSVMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652781
Record name tert-Butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080028-74-5
Record name tert-Butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate (CAS Number: 1080028-74-5) is a synthetic compound with a molecular formula of C18H25NO4 and a molecular weight of 319.40 g/mol. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl group and a formylbenzyloxy moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC18H25NO4
Molecular Weight319.40 g/mol
IUPAC Nametert-butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C=O

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is an area of ongoing research. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, which could position this compound as a candidate for further exploration in inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The presence of the piperidine ring may enhance its binding affinity to these targets.

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored the biological activity of piperidine derivatives, revealing that modifications to the piperidine structure can significantly alter antimicrobial and anti-inflammatory effects. This underscores the importance of structural variations in determining biological efficacy.

In Vitro Studies

In vitro assays have shown that derivatives of piperidine compounds can inhibit the growth of pathogenic bacteria and modulate inflammatory responses. While direct studies on this compound are sparse, these findings suggest a promising avenue for future research on its biological activity.

Toxicological Profile

Based on safety data sheets, this compound is classified with several hazard statements:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Specific Target Organ Toxicity : May cause respiratory irritation (H335).

These classifications indicate that while the compound may possess beneficial biological activities, careful handling and further toxicological assessments are warranted.

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances the 3D orientation and ternary complex formation, which is crucial for optimizing drug-like properties and improving efficacy in targeted protein degradation .

Synthesis of Pharmacologically Active Compounds

The compound serves as an intermediate in the synthesis of various pharmacologically active substances. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be used to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles. The versatility of this compound makes it a valuable building block in medicinal chemistry .

Case Study 1: Development of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of modified versions of this compound. It was found that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Substituent Key Properties Applications
Target : Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 4-Formylbenzyloxy Reactive aldehyde group; aromatic π-π interactions; moderate hydrophobicity Covalent inhibitor scaffolds, Schiff base intermediates
Analog 1 : tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyloxy Bromine as a leaving group; enhanced electrophilicity Suzuki coupling intermediates; halogenated precursors
Analog 2 : tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl (alkyl chain) High hydrophobicity; improved membrane permeability Lipophilic drug delivery systems; CNS-targeting agents
Analog 3 : tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) 4-Chlorobenzoyl Electron-withdrawing chlorine; polar carbonyl group Enzyme inhibitors; crystallization studies
Analog 4 : tert-butyl 4-formylpiperidine-1-carboxylate (3) Formyl directly on piperidine Direct aldehyde accessibility; conformational flexibility Aldehyde-specific bioconjugations; macrocycle synthesis

Key Observations :

  • Electron Effects : The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the benzyl position. In contrast, bromine in Analog 1 facilitates nucleophilic substitutions, while chlorine in Analog 3 stabilizes resonance structures .
  • Hydrophobicity : Alkyl chains (Analog 2 ) increase logP values, favoring blood-brain barrier penetration, whereas aromatic groups (target, Analog 1 ) balance solubility and π-π stacking .

Target Compound :

  • Likely synthesized via Mitsunobu or nucleophilic substitution reactions, leveraging the benzyloxy group’s reactivity. Boc protection is standard for piperidine amines .

Analog-Specific Routes :

  • Analog 1: Synthesized using bromobenzyl halides and tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions .
  • Analog 3 : Formed via Friedel-Crafts acylation with 4-chlorobenzoyl chloride, followed by Boc protection .
  • Analog 4 : Generated by LiAlH4 reduction of a methoxy(methyl)carbamoyl precursor, showcasing aldehyde accessibility from masked carbonyls .

Yield Comparison :

  • Analog 2 : 86% yield via Boc protection of 4-methylpentylpiperidine, reflecting efficient alkylation .
  • Analog 3 : Lower yields (~49%) reported for multi-step acylations, highlighting challenges in steric environments .

Physicochemical Properties

NMR Data :

  • Target : Aromatic protons at δ 7.8–8.2 ppm (benzyloxy); formyl proton as a singlet at δ ~9.9 ppm .
  • Analog 1 : Bromine’s inductive effect shifts aromatic protons upfield (δ 7.2–7.6 ppm) .
  • Analog 2 : tert-butyl protons at δ 1.4 ppm; alkyl chain protons at δ 1.2–1.6 ppm .

Thermal Stability :

  • Boc-protected compounds (target, Analog 2 ) are stable below 150°C, while aldehydes (target, Analog 4 ) require inert storage to prevent oxidation .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate typically involves:

Stepwise Preparation Method

Step 1: Preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Starting from piperidine, the nitrogen is protected with a tert-butoxycarbonyl group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Hydroxylation at the 4-position can be achieved by selective oxidation or via ring functionalization methods to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of 4-(4-formylbenzyloxy) derivative

  • The 4-hydroxyl group on the piperidine ring is reacted with 4-formylbenzyl bromide or 4-formylbenzyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form the ether linkage.
  • This step introduces the 4-formylbenzyloxy substituent, yielding this compound.

Step 3: Purification and Characterization

  • The reaction mixture is typically worked up by aqueous extraction and purified by column chromatography.
  • Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity.

Detailed Reaction Conditions and Data

Step Reagents and Conditions Temperature Time Yield (%) Notes
1 Piperidine + Boc2O, triethylamine, solvent (e.g., dichloromethane) 0–25 °C 2–4 hours 85–90 Nitrogen protection step
2 tert-butyl 4-hydroxypiperidine-1-carboxylate + 4-formylbenzyl bromide, K2CO3, DMF 50–70 °C 12–24 hours 75–85 Ether formation via nucleophilic substitution
3 Purification by column chromatography Room temperature Purity confirmed by NMR, IR, MS

Research Findings and Optimization Notes

  • The use of anhydrous potassium carbonate as the base is critical to avoid hydrolysis of the Boc protecting group during ether formation.
  • Solvent choice such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances nucleophilicity of the hydroxyl group and solubilizes both reactants.
  • Reaction temperature between 50–70 °C optimizes the etherification rate without decomposing sensitive aldehyde functionality.
  • Prolonged reaction times (up to 24 hours) ensure complete conversion but must be balanced against potential side reactions.
  • Purification by silica gel chromatography using a gradient of ethyl acetate and hexane typically yields the pure product.
  • The aldehyde formyl group is stable under these conditions, as confirmed by characteristic ^1H NMR signals around 9.8 ppm and ^13C NMR signals near 190 ppm.

Summary Table of Key Spectroscopic Data for Product Confirmation

Spectroscopic Method Key Data (Typical for this compound)
^1H NMR (CDCl3) Aldehyde proton: ~9.8 ppm (singlet), Aromatic protons: 7.5–7.9 ppm, Boc tert-butyl: ~1.4 ppm (singlet), Piperidine ring protons: 1.5–4.0 ppm (multiplets)
^13C NMR (CDCl3) Aldehyde carbon: ~190 ppm, Aromatic carbons: 125–150 ppm, Boc carbonyl: ~155 ppm, tert-butyl carbon: ~80 ppm, Piperidine carbons: 25–60 ppm
IR Strong C=O stretch at ~1700 cm^-1 (aldehyde and carbamate), C–O stretch ~1100–1300 cm^-1
MS Molecular ion peak consistent with molecular weight of the compound

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperidine ring. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Step 2 : Introduction of the 4-formylbenzyloxy moiety via nucleophilic substitution or Mitsunobu reaction. For example, coupling 4-hydroxybenzaldehyde derivatives with a Boc-protected piperidine intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
  • Step 3 : Oxidation of alcohol intermediates (if required) using agents like OXONE (e.g., 0.25 mmol OXONE in water added dropwise to a reaction mixture) to achieve the formyl group .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate the product from unreacted starting materials or byproducts .
  • Recrystallization : Employ solvents like dichloromethane/hexane mixtures for high-purity crystalline forms.
  • Analytical Confirmation : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ ~9.8 ppm for formyl proton, δ ~1.4 ppm for tert-butyl group) .

Basic: What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
  • Ventilation : Work in a fume hood to minimize exposure to vapors.
  • Waste Disposal : Collect waste in designated containers for halogenated/organic solvents and dispose via certified hazardous waste services .

Advanced: How can researchers optimize reaction yields when introducing the 4-formylbenzyloxy group?

  • Reagent Ratios : Use a 1.2–1.5 molar excess of 4-hydroxybenzaldehyde derivatives to drive the reaction to completion.
  • Catalytic Systems : For Mitsunobu reactions, optimize DEAD/PPh₃ ratios (e.g., 1.2:1.2 molar equivalents) to minimize side products .
  • Temperature Control : Conduct reactions at 0–5°C to suppress undesired oxidation or decomposition of the formyl group.
  • Troubleshooting Low Yields : If yields drop below 60%, check for moisture sensitivity (e.g., Boc group hydrolysis) or steric hindrance at the piperidine nitrogen .

Advanced: How can the structure of this compound be confirmed with high certainty?

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Refine using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopic Correlation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical mass (C₁₈H₂₃NO₄: [M+H]⁺ = 326.1622) within 3 ppm error .

Advanced: What are the stability profiles of this compound under various storage conditions?

  • Short-Term Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Stability tested for 6 months with <5% degradation via HPLC .
  • Long-Term Stability : For >1 year, store under nitrogen at –80°C. Avoid repeated freeze-thaw cycles to prevent Boc group cleavage.
  • Decomposition Pathways : Hydrolysis of the formyl group (pH-sensitive) or tert-butyl cleavage under acidic conditions (e.g., TFA exposure). Monitor via periodic NMR/HPLC .

Advanced: How does the reactivity of the formyl group influence downstream applications?

  • Schiff Base Formation : React with primary amines (e.g., anilines) in ethanol under reflux to form imine-linked derivatives for drug discovery .
  • Reductive Amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol to stabilize secondary amines.
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by converting the formyl group to a boronate ester .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate

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